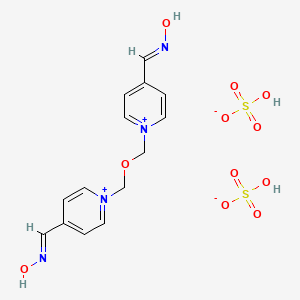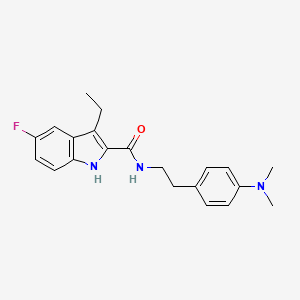
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the dimethylamino group and phenethyl group suggests that this compound may have properties similar to those of other tertiary amines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole core with various substitutions at different positions. The presence of a dimethylamino group and a phenethyl group would likely impact the compound’s electronic structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dimethylamino and phenethyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Indole-2-carboxamides, including derivatives similar to the compound , have been optimized for allosteric modulation of CB1. Specific structural requirements were identified, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This research suggests potential therapeutic applications for these compounds in modulating cannabinoid receptor activity (Khurana et al., 2014).
Potential PET Tracer for Imaging Cancer Tyrosine Kinase : A study synthesized a derivative for use as a positron emission tomography (PET) tracer, potentially useful in imaging cancer tyrosine kinase. This indicates the compound's applicability in cancer diagnosis and imaging (Ji‐Quan Wang et al., 2005).
Investigation into Antitumor Properties : Research has explored the synthesis and testing of derivatives for antitumor activities. One study focused on 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which demonstrated in vivo antileukemic and antitumor activities, particularly against solid tumors (W. Denny et al., 1987).
Conformational and Reactivity Analysis for Anticancer Activity : A comprehensive electronic structure analysis of a carboxamide derivative indicated potential antitumor activity. The study provided insights into the chemical characteristics and bioactivity of the compound, suggesting its applicability in cancer treatment (J. S. Al-Otaibi et al., 2022).
Pharmacophore Model Building for Antiproliferative Activity : Novel indole-2-carboxamide derivatives were synthesized and evaluated for anticancer activity. The study highlighted the potential of these compounds in cancer treatment, providing a foundation for future development and enhancement of their activity (M. Abdelrahman et al., 2017).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-4-17-18-13-15(22)7-10-19(18)24-20(17)21(26)23-12-11-14-5-8-16(9-6-14)25(2)3/h5-10,13,24H,4,11-12H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUEZAKMLKZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720951 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
CAS RN |
868273-09-0 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

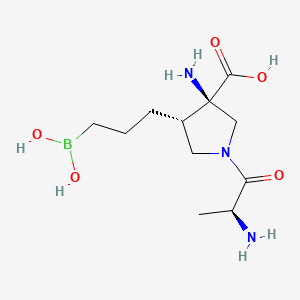

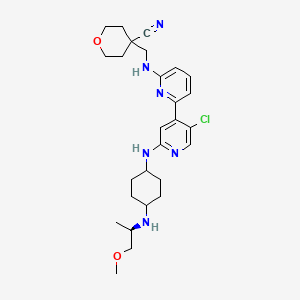
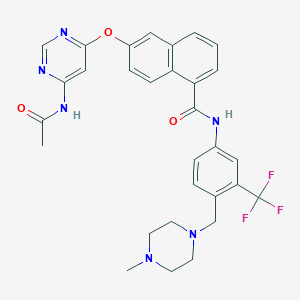

![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

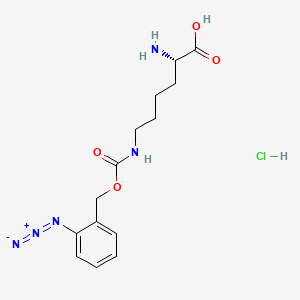
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
